REACTION_CXSMILES
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[NH3:1].[CH3:2][C:3]1O[CH:8]=[CH:7][C:5](=[O:6])[C:4]=1[OH:10]>>[CH3:2][C:3]1[CH:4]([OH:10])[C:5](=[O:6])[CH:7]=[CH:8][N:1]=1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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DISSOLUTION
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Details
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dissolved
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Type
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DISTILLATION
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Details
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in hot distilled water
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Type
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ADDITION
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Details
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The pH of this solution is adjusted to 9.8 by the addition of HCl solution
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Type
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TEMPERATURE
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Details
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under reflux overnight
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Duration
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8 (± 8) h
|
Type
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CUSTOM
|
Details
|
The solvent is removed under reduced pressure
|
Type
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CUSTOM
|
Details
|
The white product is obtained upon recrystallization from hot water
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Name
|
|
Type
|
|
Smiles
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CC1=NC=CC(C1O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |